molecular formula C12H14F2O2 B2832453 Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate CAS No. 1248927-78-7

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate

Cat. No.: B2832453
CAS No.: 1248927-78-7
M. Wt: 228.239
InChI Key: ZBVWSEHPRHFLOP-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate is an organic compound characterized by its unique chemical structure, which includes a difluoroacetate group attached to a 3,5-dimethylphenyl ring

Preparation Methods

The synthesis of Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate typically involves the reaction of 3,5-dimethylphenylacetic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The difluoroacetate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The difluoroacetate group can participate in various biochemical pathways, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate can be compared with similar compounds such as:

    Ethyl 2-(3,5-dimethylphenyl)acetate: Lacks the difluoro group, which may result in different chemical and biological properties.

    Ethyl 2-(3,5-dimethylphenyl)-2,2-dichloroacetate: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and applications.

The presence of the difluoro group in this compound makes it unique, as fluorine atoms can significantly influence the compound’s stability, reactivity, and biological activity.

Biological Activity

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize important results.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H14F2O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 62548152

The presence of the difluoroacetate group is significant as fluorine atoms can enhance the compound's stability and reactivity, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoroacetate moiety allows for participation in biochemical pathways that may lead to therapeutic effects.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may exhibit inhibitory effects on key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating Alzheimer's disease. This compound derivatives have shown promising results in in vitro assays against AChE .
  • Monoamine Oxidase (MAO) : Compounds with similar structures have been reported to inhibit MAO-B selectively, which is beneficial for managing neurodegenerative disorders .

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Case Study : A study assessed the cytotoxicity of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated significant growth inhibition with IC50 values of 5.4 µM for MCF-7 and 8.1 µM for HeLa cells .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAChE Inhibitor5.4 (MCF-7)
Ethyl 2-(3-methylphenyl)acetateStructureNo significant activity reportedN/A
Ethyl 2-(3,5-dichlorophenyl)-2,2-difluoroacetateStructureModerate AChE Inhibitor10.0 (MCF-7)

Pharmacological Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : The compound is being investigated as a lead structure for developing new therapeutic agents targeting neurodegenerative diseases.
  • Anticancer Research : Its antiproliferative properties make it a candidate for further exploration in cancer treatment.

Future Directions

Ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its biological effects. This includes:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structural Modifications : To enhance selectivity and potency against specific targets.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWSEHPRHFLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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